2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole is a synthetic organic compound classified within the benzimidazole family. This compound is recognized for its potential therapeutic applications, particularly in medicinal chemistry due to the diverse biological activities exhibited by benzimidazole derivatives. The compound's unique structure, which includes a chloro-substituted pyridine and a methoxybenzyl group, contributes to its distinct chemical properties and biological activity.
The compound has the Chemical Abstracts Service (CAS) number 337920-53-3 and a molecular formula of C20H16ClN3O. Its molar mass is approximately 349.81 g/mol . The synthesis and characterization of this compound have been documented in various chemical databases, emphasizing its relevance in research and potential applications.
2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. Benzimidazoles are known for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
The synthesis of 2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole typically involves several key steps:
Industrial production may optimize these synthetic routes to enhance yield and purity while adhering to green chemistry principles. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve these goals.
The molecular structure of 2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole features a benzimidazole core with specific substituents that influence its chemical behavior. The InChI representation is as follows:
Key structural data includes:
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole is not fully elucidated but is believed to involve interactions with specific biological targets within cells, potentially affecting pathways related to cell proliferation and apoptosis. The presence of both the chloro and methoxy groups likely enhances its binding affinity to target proteins or enzymes involved in disease processes .
Key chemical properties include:
Further studies are needed to fully characterize its stability under various conditions and its reactivity with other chemical entities.
2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole has potential applications in medicinal chemistry due to its biological activity profile. It may be explored for therapeutic uses in treating diseases such as cancer and infections caused by resistant pathogens. Research continues into optimizing its efficacy and minimizing side effects through structural modifications .
This compound exemplifies the ongoing interest in benzimidazole derivatives as promising candidates for drug development in various therapeutic areas.
The synthesis of 2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole follows a sequential condensation and substitution approach requiring precise regiochemical control. The core benzimidazole formation initiates through acid-catalyzed condensation between 4-chloro-o-phenylenediamine and an appropriate carbonyl precursor, typically employing 6-chloronicotinaldehyde under oxidative conditions. Sodium metabisulfite (Na₂S₂O₅) serves as an effective oxidative agent for this cyclocondensation, facilitating the formation of the benzimidazole ring system at elevated temperatures (110-120°C) in polar aprotic solvents such as DMF or NMP. This reaction proceeds via Schiff base formation followed by oxidative aromatization, yielding the 6-chloro-1H-benzimidazole intermediate [4].
Subsequent N-alkylation introduces the 4-methoxybenzyl (PMB) group at the N1-position through nucleophilic substitution. This critical step employs 4-methoxybenzyl chloride as the alkylating agent in the presence of inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the benzimidazole nitrogen, enhancing its nucleophilicity. The reaction requires careful stoichiometric control (typically 1.1-1.3 equivalents of PMB chloride) to prevent dialkylation byproducts. Solvent selection significantly impacts reaction efficiency, with acetone, acetonitrile, or ethyl acetate providing optimal solubility for both the benzimidazole intermediate and the alkylating agent. The reaction mixture typically undergoes reflux (60-80°C) for 12-24 hours under conventional heating, followed by aqueous workup and chromatographic purification to isolate the target compound in moderate yields (45-55%) [2] [4].
Regioselectivity challenges emerge during the pyridinyl attachment, where the chloro substituent's positioning (2- vs 6-chloro isomers) must be controlled through precursor selection or protection/deprotection strategies. Computational modeling suggests that the 6-chloro isomer offers superior metabolic stability compared to its 2-chloro counterpart due to steric shielding of the vulnerable pyridine nitrogen .
Table 1: Key Reaction Steps and Conditions for Target Compound Synthesis
Synthetic Step | Reagents/Conditions | Role | Key Parameters | Yield Range |
---|---|---|---|---|
Benzimidazole Core Formation | 4-Chloro-OPD + 6-Chloronicotinaldehyde, Na₂S₂O₅, DMF, 110°C, 8h | Cyclocondensation | Stoichiometric ratio (1:1.05), Oxygen exclusion | 70-75% |
N1-Alkylation | 6-Chloro-benzimidazole + 4-Methoxybenzyl chloride, K₂CO₃, acetone, reflux, 18h | N-Substitution | Base concentration (1.5 eq), Controlled addition rate | 60-65% |
Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | Isolation | Gradient elution (20→50% EtOAc), Multiple fractions | 45-55% (Overall) |
Catalytic innovation plays a pivotal role in optimizing the synthesis of this structurally complex benzimidazole derivative. Phase-transfer catalysts (PTCs) dramatically improve alkylation efficiency by facilitating interfacial reactions between solid inorganic bases (K₂CO₃) and organic-soluble substrates. Tetrabutylammonium bromide (TBAB, 5-10 mol%) enables N-alkylation completion within 6-8 hours at reduced temperatures (40-50°C), suppressing thermal degradation pathways that plague prolonged conventional reflux conditions. This catalytic approach enhances regioselectivity at N1 while minimizing O-alkylation byproducts, ultimately improving isolated yields to 65-70% [5].
For the initial cyclocondensation, Brønsted acid catalysts like methanesulfonic acid (1-5 mol%) or camphorsulfonic acid (CSA) accelerate imine formation and cyclization kinetics. These catalysts prove particularly effective in solvent-free conditions or low-polarity media (toluene), where they promote molecular collisions without hydrolytic side reactions. The acidic environment also facilitates the oxidative aromatization step, reducing the required stoichiometry of sodium metabisulfite by 30-40% [5].
Transition metal catalysis offers complementary benefits, particularly for challenging pyridinyl-benzimidazole couplings. Palladium-based systems (Pd(OAc)₂/XPhos) enable direct C-N coupling between chloropyridines and benzimidazole precursors, though this approach remains less cost-effective for large-scale production due to catalyst expense and rigorous oxygen-free requirements. More practically, copper(I) iodide (10 mol%) with trans-1,2-diaminocyclohexane as ligand facilitates Ullmann-type coupling at moderate temperatures (100-110°C), providing an alternative disconnection strategy that circumvents regioselectivity issues inherent in condensation pathways [5].
Table 2: Catalytic Systems for Optimized Synthesis
Catalyst Type | Representative Catalysts | Reaction Step | Key Advantages | Yield Improvement |
---|---|---|---|---|
Phase-Transfer Catalysts | TBAB, Aliquat 336 | N-Alkylation | Reduced temperature (40-50°C), Shorter reaction time (6-8h) | +15-20% vs. non-catalytic |
Brønsted Acids | Methanesulfonic acid, CSA | Cyclocondensation | Reduced oxidant load (30-40%), Faster cyclization | +10-12% vs. uncatalyzed |
Transition Metal Systems | CuI/DACH, Pd(OAc)₂/XPhos | Pyridinyl coupling | Alternative disconnection, Improved regioselectivity | +8-10% (Cu); +15% (Pd) |
Microwave irradiation revolutionizes benzimidazole synthesis by enabling rapid molecular activation through dielectric heating mechanisms. The condensation step between 4-chloro-o-phenylenediamine and 6-chloronicotinaldehyde completes within 10-15 minutes under microwave irradiation (300W, 120°C) compared to 6-12 hours via conventional heating. This dramatic acceleration results from efficient energy transfer directly to polar reaction intermediates, bypassing slow conductive heating processes. Solvent selection remains critical for microwave applications, where high-loss tangent solvents like DMF (tan δ = 0.161) or ethanol (tan δ = 0.941) efficiently absorb microwave energy, enabling homogeneous superheating. The closed-vessel systems maintain reaction integrity while preventing solvent evaporation, consistently delivering 90-99% conversion for the cyclization step [4].
N-Alkylation similarly benefits from microwave dielectric heating, achieving complete substitution within 20-60 minutes at controlled temperatures (80-100°C) versus 12-24 hours conventionally. Precise temperature control via fiber-optic monitoring prevents localized overheating that could degrade the base-sensitive benzimidazole core. The accelerated kinetics not only improve throughput but also enhance selectivity by minimizing thermal decomposition pathways. From a green chemistry perspective, microwave processing significantly reduces solvent consumption (up to 70% reduction per mole of product) and energy requirements (>90% reduction in kWh/mol). Life cycle assessment indicates a 40-50% reduction in the E-factor (kg waste/kg product) compared to conventional routes, primarily attributable to reduced solvent usage and shorter processing times [4] [7].
Solvent-free microwave techniques offer additional sustainability advantages, particularly for the alkylation step. Mechanochemical mixing of solid benzimidazole salts with 4-methoxybenzyl chloride using minimal solvent equivalents (1.5-2.0 eq) under microwave irradiation delivers excellent conversion (85-90%) while virtually eliminating aqueous workup requirements. These approaches align with green chemistry principles by preventing solvent waste generation and simplifying purification [4].
Table 3: Microwave vs. Conventional Synthesis Performance Metrics
Parameter | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
Cyclocondensation Time | 6-12 hours | 10-15 minutes | 24-48x faster |
N-Alkylation Time | 12-24 hours | 20-60 minutes | 12-36x faster |
Reaction Yield | 70-75% (cyclization); 60-65% (alkylation) | 90-99% (cyclization); 85-95% (alkylation) | +15-25% overall |
Energy Consumption | 1500-2000 kWh/mol | 80-120 kWh/mol | >90% reduction |
Solvent Usage | 30-50 L/kg product | 8-15 L/kg product | 60-70% reduction |
The evolution of synthetic strategies for 2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole reveals significant trade-offs between economic viability, environmental impact, and technical feasibility. Conventional stepwise condensation-alkylation in refluxing solvents provides operational simplicity and scalability using standard reactor equipment, making it accessible for initial gram-scale preparations. However, this approach suffers from excessive energy consumption (prolonged heating), moderate cumulative yields (45-55%), and substantial waste generation primarily from chromatographic purification and aqueous workups. The environmental burden manifests through high E-factors (25-35 kg waste/kg product), predominantly from halogenated solvents like dichloromethane used in extraction and purification [2] [4].
Catalytically-enhanced routes significantly improve process efficiency but introduce additional complexity through catalyst separation and recycling requirements. Palladium-catalyzed C-N coupling demonstrates exceptional regioselectivity but remains economically prohibitive for large-scale applications due to precious metal costs (>$500/mol catalyst). Copper-based systems offer a cost-effective alternative ($5-10/mol), though residual metal contamination (<10 ppm) necessitates additional purification steps that partially offset yield advantages. Phase-transfer catalyzed alkylation delivers the most compelling economic profile among catalytic methods, reducing reaction times by 65% while utilizing inexpensive ammonium salts ($0.50-1.00/mol) that can be recovered via aqueous extraction [5].
Microwave-assisted synthesis represents the most technologically advanced approach, offering unparalleled reaction acceleration and yield improvements. The 90-99% yields achieved under microwave irradiation translate to significantly reduced raw material consumption per unit product. From an environmental perspective, solvent reduction strategies integrated with microwave processing lower the E-factor to 8-12 kg waste/kg product – a 60-70% improvement over conventional pathways. However, specialized microwave reactors require substantial capital investment ($100,000-$500,000), creating economic barriers for small-scale producers. Additionally, reaction scalability beyond 5 kg/batch presents engineering challenges in microwave penetration depth and temperature homogeneity [4].
Hybrid approaches that combine microwave-assisted cyclization with catalytic alkylation offer optimal balance for pilot-scale production (1-10 kg). This integrated strategy leverages microwave efficiency for the slowest reaction step (cyclocondensation) while employing PTC for scalable N-alkylation in conventional reactors. Life cycle cost analysis indicates 35-40% reduction in production costs versus fully conventional synthesis, primarily through reduced processing time, lower solvent consumption, and decreased energy requirements [4] [5].
Table 4: Comparative Analysis of Synthetic Methodologies
Synthetic Approach | Capital Cost | Operational Cost ($/kg) | Environmental Impact (E-factor) | Batch Time (h) | Key Limitations |
---|---|---|---|---|---|
Conventional Thermal | Low ($50k) | $1,200-1,500 | 25-35 kg/kg | 30-36 | High energy/solvent use, Moderate yields |
Catalytic (PTC Focused) | Moderate ($100k) | $900-1,100 | 15-20 kg/kg | 10-14 | Catalyst separation, Limited cyclization improvement |
Microwave-Assisted | High ($300k+) | $700-900 | 8-12 kg/kg | 0.5-1.25 | Scalability limits, Specialized equipment |
Hybrid (MW + PTC) | Moderate-High ($200k) | $750-950 | 10-15 kg/kg | 6-8 | Process complexity, Optimization requirements |
CAS No.: 112484-85-2
CAS No.: 10606-14-1